molecular formula C6H11BrN4S B1357587 1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide CAS No. 85207-84-7

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide

Cat. No.: B1357587
CAS No.: 85207-84-7
M. Wt: 251.15 g/mol
InChI Key: XSRQKNXEUZMFOT-UHFFFAOYSA-N
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Description

“1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide” is a chemical compound . It is related to the MTT reagent used in the MTT assay, a colorimetric assay for assessing cell metabolic activity . The MTT reagent is chemically 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .


Chemical Reactions Analysis

The MTT reagent, which is chemically related to “this compound”, is reduced to formazan by metabolically active cells . This reduction results in disruption of the core tetrazole ring and the formation of a violet-blue water-insoluble molecule called formazan .

Scientific Research Applications

Chiral Superbases Development

Modified guanidines, including structures related to 1-(4,5-Dimethylthiazol-2-yl)guanidine, have been studied for their potential as chiral superbases. Research demonstrates the synthesis of various guanidines and their application in creating superbases with chiral properties (Isobe, Fukuda, & Ishikawa, 2000).

Electronic Structure Analysis

Studies involving compounds with a 2-(thiazol-2-yl)guanidine unit, often represented as 1-(thiazol-2-yl)guanidine species, reveal insights into their electronic structures. This research is crucial for understanding the tautomeric states and electronic properties of these compounds, which include 1-(4,5-Dimethylthiazol-2-yl)guanidine (Bhatia et al., 2012).

Synthesis and Applications in Asymmetric Esterification

The synthesis of chiral 1,3-dimethyl-2-iminoimidazolidines (monocyclic guanidines) and their applications in asymmetric alkylative esterification have been explored. These studies contribute to the development of guanidine derivatives and their utilization in chemical synthesis processes (Isobe, Fukuda, & Ishikawa, 1998).

Guanidine Derivative Synthesis

Research has focused on synthesizing various guanidine derivatives, including those structurally similar to 1-(4,5-Dimethylthiazol-2-yl)guanidine. This work is instrumental in expanding the range of guanidine-based compounds for potential applications in different scientific fields (Balewski & Kornicka, 2021).

Amination Catalysis

Studies have demonstrated the use of guanidines in the CuI-catalyzed amination of arylhalides. This showcases the role of guanidine compounds in facilitating chemical reactions, contributing to the development of more efficient synthetic methods (Deng, McAllister, & Mani, 2009).

Application in Cytotoxicity Testing

The MTT colorimetric assay, which uses 3-(4,5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide, a derivative of 1-(4,5-Dimethylthiazol-2-yl)guanidine, is widely used to measure cytotoxic effects. This assay is crucial for toxicity testing in various scientific and medical research applications (Kasugai, Hasegawa, & Ogura, 1991).

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.BrH/c1-3-4(2)11-6(9-3)10-5(7)8;/h1-2H3,(H4,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRQKNXEUZMFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N=C(N)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600137
Record name N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85207-84-7
Record name N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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